molecular formula C9H11IMgO B14279545 magnesium;1-ethyl-4-methoxybenzene;iodide CAS No. 125446-62-0

magnesium;1-ethyl-4-methoxybenzene;iodide

Cat. No.: B14279545
CAS No.: 125446-62-0
M. Wt: 286.39 g/mol
InChI Key: IMNUAYXEZQWYPS-UHFFFAOYSA-M
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Description

Magnesium;1-ethyl-4-methoxybenzene;iodide is an organometallic compound that combines magnesium, 1-ethyl-4-methoxybenzene, and iodide

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of magnesium;1-ethyl-4-methoxybenzene;iodide typically involves the reaction of 1-ethyl-4-methoxybenzene with magnesium in the presence of an iodide source. This reaction is usually carried out in an anhydrous environment to prevent the hydrolysis of the Grignard reagent formed. The general reaction can be represented as follows:

1-ethyl-4-methoxybenzene+Mg+I2This compound\text{1-ethyl-4-methoxybenzene} + \text{Mg} + \text{I}_2 \rightarrow \text{this compound} 1-ethyl-4-methoxybenzene+Mg+I2​→this compound

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of large-scale reactors and controlled environments to ensure the purity and yield of the product. The reaction conditions, such as temperature, solvent, and concentration of reactants, are optimized to achieve the desired outcome.

Chemical Reactions Analysis

Types of Reactions

Magnesium;1-ethyl-4-methoxybenzene;iodide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.

    Reduction: It can be reduced to form hydrocarbons.

    Substitution: The iodide group can be substituted with other functional groups, such as halides or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield alcohols or ketones, while reduction may produce hydrocarbons.

Scientific Research Applications

Magnesium;1-ethyl-4-methoxybenzene;iodide has several scientific research applications:

    Organic Synthesis: It is used as a Grignard reagent in organic synthesis to form carbon-carbon bonds.

    Medicinal Chemistry: The compound is explored for its potential in drug development and synthesis of pharmaceutical intermediates.

    Material Science: It is used in the preparation of advanced materials and polymers.

    Catalysis: The compound can act as a catalyst in various chemical reactions, enhancing reaction rates and selectivity.

Mechanism of Action

The mechanism of action of magnesium;1-ethyl-4-methoxybenzene;iodide involves the formation of a Grignard reagent, which is highly reactive and can participate in nucleophilic addition reactions. The magnesium atom in the compound acts as a Lewis acid, facilitating the formation of carbon-carbon bonds by stabilizing the negative charge on the carbon atom.

Comparison with Similar Compounds

Similar Compounds

  • Magnesium;1-ethyl-4-methylbenzene;iodide
  • Magnesium;1-ethyl-4-hydroxybenzene;iodide
  • Magnesium;1-ethyl-4-chlorobenzene;iodide

Uniqueness

Magnesium;1-ethyl-4-methoxybenzene;iodide is unique due to the presence of the methoxy group, which can influence the reactivity and stability of the compound. The methoxy group can donate electron density through resonance, making the compound more reactive in certain types of chemical reactions compared to its analogs.

Properties

CAS No.

125446-62-0

Molecular Formula

C9H11IMgO

Molecular Weight

286.39 g/mol

IUPAC Name

magnesium;1-ethyl-4-methoxybenzene;iodide

InChI

InChI=1S/C9H11O.HI.Mg/c1-3-8-4-6-9(10-2)7-5-8;;/h4-7H,1,3H2,2H3;1H;/q-1;;+2/p-1

InChI Key

IMNUAYXEZQWYPS-UHFFFAOYSA-M

Canonical SMILES

COC1=CC=C(C=C1)C[CH2-].[Mg+2].[I-]

Origin of Product

United States

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